Ethyl(3-methylbutyl)amine

Vue d'ensemble

Description

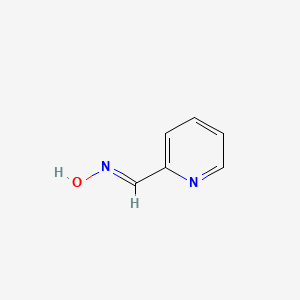

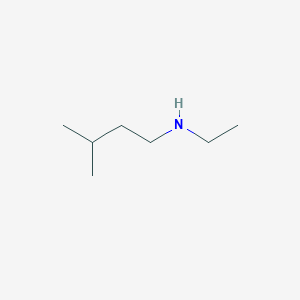

Ethyl(3-methylbutyl)amine is a type of amine, which can be thought of as a derivative of ammonia where one hydrogen atom has been replaced by an ethyl group and another by a 3-methylbutyl group .

Chemical Reactions Analysis

Amines, including this compound, can undergo various chemical reactions. For instance, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis

Amines have various physical and chemical properties. They have distinct boiling points, which can be compared with those of other compounds with the same number of electrons . The solubility, smell, and other physical properties of amines can also be distinctive .Applications De Recherche Scientifique

Amines in Surface Waters

A comprehensive review by Poste, Grung, and Wright (2014) examines the concentrations, sources, fate, and toxicity of amines, including Ethyl(3-methylbutyl)amine, in various surface waters like rivers, lakes, and seawaters. The study highlights the importance of understanding the environmental impact of amines due to their broad range of anthropogenic and natural sources. While concentrations in surface waters are often low, the potential for these compounds to act as precursors for more toxic substances, such as nitrosamines, raises concerns for water contamination and necessitates further research on their prevalence and effects in natural waters (Poste, Grung, & Wright, 2014).

Advanced Oxidation Processes for Degradation

Bhat and Gogate (2021) provide an extensive review on the degradation of nitrogen-containing compounds, including amines like this compound, using advanced oxidation processes (AOPs). The study categorizes these compounds into aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, discussing the efficiency of various AOPs in their degradation. Ozone and Fenton processes emerge as highly reactive methods, with the degradation mechanisms often sensitive to factors like pH. This review underscores the potential of AOPs in effectively managing recalcitrant nitrogen-containing pollutants in water (Bhat & Gogate, 2021).

Plasma Methods for Biomolecule Immobilization

Siow, Britcher, Kumar, and Griesser (2006) delve into plasma surface treatments and plasma polymerization for creating polymeric surfaces with reactive chemical groups, useful for biomolecule immobilization and cell colonization. Their review covers the generation of surfaces with amine, carboxy, hydroxy, and aldehyde groups through plasma methods, offering insights into the applications and challenges, including the aging and stability of such surfaces. This work is pivotal for developing bio-interactive surfaces for medical and biotechnological applications (Siow, Britcher, Kumar, & Griesser, 2006).

Mécanisme D'action

Target of Action

Ethyl(3-methylbutyl)amine is a type of organic compound known as an amine. Amines are characterized by the presence of a nitrogen atom connected to hydrogen atoms and/or alkyl groups . .

Mode of Action

For instance, they can act as nucleophiles in nucleophilic substitution reactions . In these reactions, the amine donates a pair of electrons to an electrophile, leading to the formation of a new bond .

Biochemical Pathways

For example, they are involved in the synthesis of amino acids, proteins, and other biomolecules . They can also participate in the regulation of pH in biological systems .

Result of Action

Amines can influence a variety of biological processes due to their ability to participate in various chemical reactions .

Action Environment

The action of this compound, like that of other amines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, which in turn can influence its reactivity . Additionally, the presence of other reactive species can also affect the chemical behavior of the amine .

Propriétés

IUPAC Name |

N-ethyl-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-8-6-5-7(2)3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTQUOTYYSUZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308013 | |

| Record name | N-Ethyl-3-methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21035-52-9 | |

| Record name | N-Ethyl-3-methyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21035-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[3,4-Bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate](/img/structure/B3421124.png)

![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)